molecular formula C19H28N2O3S B2405872 N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 433952-36-4

N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B2405872
CAS No.: 433952-36-4
M. Wt: 364.5
InChI Key: IHKKFJDJHKZOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is a synthetic small molecule characterized by a piperidine core substituted with a (4-methylphenyl)sulfonyl (Tos) group at the 1-position and a cyclohexyl carboxamide at the 4-position. The Tos group (abbreviated from "tosyl," as defined in ) is a common sulfonamide protecting group that enhances molecular stability and modulates electronic properties . The cyclohexyl moiety introduces lipophilicity, which may influence membrane permeability and pharmacokinetic behavior.

Properties

IUPAC Name

N-cyclohexyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-13-11-16(12-14-21)19(22)20-17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-14H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKKFJDJHKZOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization One common method involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the carboxamide group may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating potent activity comparable to established antibiotics. The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it interacts with specific molecular targets involved in inflammatory pathways, potentially modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to reduced production of pro-inflammatory mediators.

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In vitro assays have indicated that this compound can effectively inhibit these enzymes, making it a candidate for further development as a therapeutic agent in conditions like Alzheimer's disease and urinary tract infections.

Case Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, this compound was tested against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound displayed an IC50 value significantly lower than traditional antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A research article highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in reduced paw swelling and lower levels of inflammatory cytokines in serum samples, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may also play a role in binding to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share the 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide backbone but differ in substituents at the carboxamide position. Key analogs include:

(a) N-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
  • Molecular Formula : C₂₀H₂₃ClN₂O₄S
  • Molecular Weight : 422.924 g/mol
  • Substituent : A 3-chloro-4-methoxyphenyl group replaces the cyclohexyl group.
  • The chloro-methoxy substitution may also increase binding affinity to targets requiring halogen interactions (e.g., kinase enzymes) .
(b) N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
  • Molecular Formula : C₂₁H₂₅N₃O₄S
  • Molecular Weight : 415.51 g/mol
  • Substituent: A 4-acetylamino phenyl group replaces the cyclohexyl group.
  • Key Features: The acetylamino group provides hydrogen-bonding capacity, which could improve interactions with hydrophilic binding pockets in proteins.
(c) N-[(4-Methylphenyl)sulfonyl]tryptophan Methyl Ester
  • The Tos group here likely stabilizes the sulfonamide linkage during synthesis or biological assays .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Properties
N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide C₂₀H₂₈N₂O₃S 376.51 Cyclohexyl High lipophilicity, membrane permeability
N-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide C₂₀H₂₃ClN₂O₄S 422.924 3-Chloro-4-methoxyphenyl Enhanced polarity, halogen bonding potential
N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide C₂₁H₂₅N₃O₄S 415.51 4-Acetylamino phenyl Hydrogen-bonding capacity, reduced lipophilicity

Research Findings and Inferences

Impact of Substituents on Solubility: The cyclohexyl analog’s lipophilicity (logP ~3.5 estimated) may limit aqueous solubility, whereas the chloro-methoxy and acetylamino analogs are predicted to have lower logP values (~2.8–3.0), favoring improved solubility . The Tos group’s electron-withdrawing nature stabilizes the sulfonamide bond, a feature critical for metabolic resistance in all analogs .

Biological Activity: The chloro-methoxy analog’s halogen atom could engage in halogen bonding with protein targets, a mechanism exploited in kinase inhibitors (e.g., imatinib derivatives) . The acetylamino analog’s hydrogen-bonding capability may enhance selectivity for serine proteases or GPCRs .

Synthetic Considerations: The Tos group is synthetically advantageous due to its stability under acidic conditions, as noted in the synthesis of related sulfonamide derivatives .

Biological Activity

N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known by its CAS number 433952-36-4, is a synthetic compound notable for its unique molecular structure, which includes a cyclohexyl group, a piperidine ring, and a sulfonamide moiety. This compound has garnered interest in the scientific community due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C19H28N2O3S
  • Molecular Weight : 364.50 g/mol
  • CAS Number : 433952-36-4

Research indicates that this compound may interact with various biological systems, potentially influencing several pathways. However, detailed studies are still required to fully elucidate its mechanism of action. Interaction studies have shown that the compound may affect cellular signaling pathways related to inflammation and fibrosis, making it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may help mitigate inflammatory responses in lung tissues, which is critical in diseases like COPD .
  • Antifibrotic Properties : There is potential for this compound to reduce fibrosis in lung tissues, thus addressing complications associated with chronic lung diseases .
  • Cellular Interaction : Interaction with specific cellular receptors may lead to modulation of immune responses and cellular proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:

Compound NameMolecular FormulaNotable Features
N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamideC19H28N2O3SSimilar piperidine structure; different alkyl chain
N-methyl-N-cyclohexyl-1-(4-methylphenyl)sulfonamideC19H28N2O3SMethyl substitution alters activity
N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamideC18H26N2O3SSmaller cyclic structure; potential variations in activity

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • In Vitro Studies : Research conducted on cell lines has demonstrated that this compound can inhibit pro-inflammatory cytokine production, suggesting its utility in inflammatory diseases.
  • Animal Models : Preclinical trials using animal models of lung disease have shown promising results in reducing markers of inflammation and fibrosis when treated with this compound .
  • Mechanistic Insights : Studies utilizing flow cytometry have indicated that the compound may selectively target specific cell populations involved in inflammatory processes, thereby reducing adverse effects on normal tissue regeneration .

Q & A

Q. What are the standard synthetic routes for preparing N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide?

The synthesis typically involves two key steps: (1) sulfonylation of the piperidine ring at the 1-position using 4-methylbenzenesulfonyl chloride, and (2) carboxamide formation via coupling of 4-piperidinecarboxylic acid derivatives with cyclohexylamine. A general protocol includes refluxing intermediates in dichloromethane with coupling agents like EDCI/HOBt, followed by purification via column chromatography. Characterization is performed using 1^1H NMR, 13^13C NMR, IR spectroscopy, and elemental analysis to confirm purity and structure .

Q. How is the compound characterized to confirm its structural integrity?

Post-synthesis, the compound is analyzed using:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons from the 4-methylphenyl group at δ 7.1–8.5 ppm, cyclohexyl protons at δ 1.2–2.0 ppm). 13^13C NMR confirms carbonyl (C=O) and sulfonyl (SO2_2) carbons at ~165–170 ppm and ~140 ppm, respectively .
  • IR Spectroscopy : Peaks at ~1330 cm1^{-1} (S=O asymmetric stretch) and ~1160 cm1^{-1} (S=O symmetric stretch) confirm sulfonylation. A carbonyl stretch at ~1680 cm1^{-1} verifies the carboxamide group .
  • Elemental Analysis : Matches experimental and theoretical C, H, N, S percentages to validate molecular formula .

Q. What crystallographic methods are used to determine its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) is employed. The compound is crystallized via slow evaporation in solvents like ethanol or DCM. Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement with SHELXL (e.g., space group P21_1/c, monoclinic system) provides parameters like unit cell dimensions (a, b, c, β), bond lengths, and angles. Disordered moieties (e.g., cyclohexyl groups) are resolved using restraints and constraints .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

Data discrepancies may arise from dynamic processes (e.g., rotameric equilibria in the sulfonyl group) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Suppresses exchange broadening by cooling to –40°C.
  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign ambiguous signals.
  • HPLC-MS : Detects trace impurities or byproducts .

Q. What strategies address challenges in crystallizing this compound for SC-XRD?

Crystallization difficulties (e.g., oily residues) are mitigated by:

  • Solvent Screening : Testing polar/non-polar mixtures (e.g., DCM/hexane, EtOAc/MeOH).
  • Seeding : Introducing microcrystals from analogous compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide).
  • Additives : Using ionic liquids or surfactants to stabilize nucleation .

Q. How do structural modifications (e.g., substituents on the piperidine ring) impact biological activity?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing cyclohexyl with aryl groups) and testing in enzyme inhibition assays. For example, sulfonamide-containing piperidine derivatives are screened against carbonic anhydrase isoforms. Bioactivity trends correlate with substituent electronic effects (e.g., electron-withdrawing groups enhance binding to Zn2+^{2+} in the active site) .

Q. What computational methods complement experimental data for analyzing conformational flexibility?

Molecular Dynamics (MD) simulations (e.g., using AMBER or GROMACS) model the compound’s flexibility in solution. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict NMR chemical shifts, validating experimental assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.